molecular formula C28H29BrN2O2 B13436711 7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]

7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]

Cat. No.: B13436711
M. Wt: 505.4 g/mol
InChI Key: OAVXDCGPWGKRGX-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound referred to as 7-Bromo Darifenacin (systematic names: (3S)-1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide and variants) is a brominated analog of darifenacin hydrobromide, a potent muscarinic M3 receptor antagonist used to treat overactive bladder (OAB) . Darifenacin hydrobromide (marketed as Enablex®) selectively inhibits bladder muscle contraction by blocking M3 receptors, reducing urinary urgency, frequency, and incontinence . The "7-bromo" designation indicates a bromine substitution at the 7-position of the benzofuran ring, a modification that may alter pharmacokinetics or receptor affinity compared to darifenacin hydrobromide, which lacks this substitution .

Properties

Molecular Formula

C28H29BrN2O2

Molecular Weight

505.4 g/mol

IUPAC Name

2-[(3S)-1-[2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C28H29BrN2O2/c29-25-18-20(17-21-13-16-33-26(21)25)11-14-31-15-12-24(19-31)28(27(30)32,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,17-18,24H,11-16,19H2,(H2,30,32)/t24-/m1/s1

InChI Key

OAVXDCGPWGKRGX-XMMPIXPASA-N

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C(=C4)Br)OCC5

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C(=C4)Br)OCC5

Origin of Product

United States

Preparation Methods

Decarboxylation and Formation of Pyrrolidin-3-ol Intermediate

  • The process begins with the decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid in a suitable solvent to yield (3R)-pyrrolidin-3-ol. This intermediate is crucial for subsequent coupling reactions.

Coupling with 2,3-Dihydro-5-(2-bromoethyl)benzofuran

  • (3R)-pyrrolidin-3-ol is condensed with 2,3-dihydro-5-(2-bromoethyl)benzofuran to form (3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol. This step is typically carried out in the presence of bases such as sodium or potassium carbonate in an inert solvent.

Inversion of Configuration (SN2 Reaction)

  • The stereochemistry inversion from the (3R) to the (3S) configuration is achieved via an SN2 reaction. This involves treating the (3R)-pyrrolidin-3-ol intermediate with a halogenating agent such as thionyl chloride in the presence of aprotic solvents like N,N-Dimethylformamide (DMF) and chlorinated solvents. The reaction is conducted at temperatures ranging from 35°C to 50°C for 2 to 5 hours to yield the (3S)-3-substituted pyrrolidine derivative.

Formation of Darifenacin Free Base

  • The (3S)-3-substituted pyrrolidine intermediate is then reacted with 5-(2-bromoethyl)-2,3-dihydrobenzofuran or its derivatives to form the free base of Darifenacin. This coupling is facilitated by bases such as sodium or potassium carbonate, typically in solvents like acetonitrile or alcoholic media.

Conversion to Darifenacin Hydrobromide Salt

  • The free base is converted into Darifenacin hydrobromide by treatment with 48% aqueous hydrobromic acid in a ketonic solvent such as acetone, ethyl methyl ketone, or methyl isobutyl ketone. The reaction mixture is stirred, and the hydrobromide salt precipitates out, which is then filtered and dried to obtain the final product with high purity (>99.5% HPLC purity).

Alternative Routes and Process Variations

  • Route B involves hydrolysis of a cyano-substituted intermediate using 95% sulfuric acid to yield Darifenacin free base, which is then converted to the hydrobromide salt.

  • Route D includes hydrogenation of a benzofuran-pyrrolidine intermediate using palladium on charcoal in acetic acid to produce Darifenacin, followed by salt formation.

  • Route E employs reduction of a carbamoyl-pyrrolidone intermediate with palladium carbon to obtain Darifenacin.

  • Another disclosed process uses phase transfer catalysts such as tetra-n-butyl ammonium bromide, with bases like potassium hydroxide in alcoholic solvents for controlled hydrolysis and coupling steps to optimize yield and purity.

Purification and Characterization

  • The final Darifenacin hydrobromide is characterized by X-ray powder diffraction (XRPD), showing characteristic peak values that confirm the crystalline form and purity.

  • The hydrobromide salt is preferred for its solubility and stability, making it suitable for pharmaceutical formulations.

Step No. Process Stage Reagents/Conditions Outcome/Notes
1 Decarboxylation (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, solvent Formation of (3R)-pyrrolidin-3-ol
2 Coupling (3R)-pyrrolidin-3-ol + 2,3-dihydro-5-(2-bromoethyl)benzofuran, base (Na2CO3/K2CO3), solvent Formation of (3R)-1-[2-(benzofuran-5-yl)ethyl]pyrrolidin-3-ol
3 Stereochemical Inversion (SN2) Thionyl chloride, DMF, chlorinated solvent, 35-50°C, 2-5 h Conversion to (3S)-3-substituted pyrrolidine
4 Formation of Free Base (3S)-pyrrolidine + 5-(2-bromoethyl)-benzofuran derivative, base, solvent Darifenacin free base
5 Salt Formation 48% aqueous hydrobromic acid, ketonic solvent (acetone) Darifenacin hydrobromide salt, >99.5% purity
6 Purification and Crystallization Filtration, drying, XRPD characterization Pharmaceutical grade crystalline product
  • The described preparation methods for 7-Bromo Darifenacin hydrobromide are industrially viable, offering high purity and yield.

  • The use of aprotic solvents such as N,N-Dimethylformamide and halogenating agents like thionyl chloride in stereochemical inversion steps is critical for obtaining the desired (3S) isomer with minimal contamination by the (3R) isomer (<0.5%).

  • Phase transfer catalysts and controlled hydrolysis conditions enhance process efficiency and product purity.

  • Conversion to the hydrobromide salt improves the compound’s solubility and stability, which is essential for pharmaceutical use.

  • Alternative synthetic routes involving hydrogenation and reduction steps provide flexibility depending on available starting materials and desired process scalability.

  • The avoidance of highly toxic reagents and optimization of reaction conditions contribute to a cost-effective and environmentally friendly manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo Darifenacin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Hydrolysis: The amide bond in the molecule can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various derivatives depending on the substituent introduced.

    Oxidation Products: Oxidized forms of the original compound.

    Reduction Products: De-brominated derivatives.

Scientific Research Applications

7-Bromo Darifenacin has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its interactions with muscarinic receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating conditions related to overactive bladder and other muscarinic receptor-mediated disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

7-Bromo Darifenacin exerts its effects by selectively antagonizing the muscarinic M3 receptor. This receptor is involved in the contraction of bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function. By blocking the M3 receptor, 7-Bromo Darifenacin reduces bladder contractions, alleviating symptoms of overactive bladder such as urgency, frequency, and incontinence .

Comparison with Similar Compounds

Pharmacological Comparison with Similar Compounds

Darifenacin hydrobromide is compared to other OAB therapeutics below:

Table 1: Pharmacological Profiles of OAB Therapeutics
Compound Receptor Selectivity Half-Life (h) Dosing (mg/day) Common Side Effects Key Efficacy Metrics
Darifenacin Hydrobromide M3 > M2, M1 13–19 7.5–15 Dry mouth (20–35%), constipation (15–21%) 50–60% reduction in incontinence episodes
Oxybutynin Non-selective 2–3 5–30 Dry mouth (60–80%), CNS effects Similar efficacy, higher discontinuation rates
Solifenacin M3 > M2 45–68 5–10 Dry mouth (11–28%), blurred vision 55–65% reduction in urgency episodes
Tolterodine Non-selective 6–10 2–4 Dry mouth (30–40%) Comparable to darifenacin in symptom control
Mirabegron β3-adrenergic agonist 50 25–50 Hypertension (7–11%), headache 40–50% improvement in urgency

Key Findings :

  • Selectivity: Darifenacin and solifenacin exhibit M3 selectivity, reducing off-target effects (e.g., cognitive impairment) compared to non-selective agents like oxybutynin .
  • Onset of Action : Darifenacin shows significant symptom improvement by days 6–8, with maximal effect at 12 weeks .
  • Safety : Darifenacin’s M1/M2-sparing profile minimizes CNS and cardiovascular adverse events (AEs) .
Table 2: Common Impurities in Darifenacin Hydrobromide
Impurity Structure Source Maximum Limit (% w/w)
Darifenacin Acid Hydrolysis of amide bond Incomplete reaction or degradation 0.15
Darifenacin Desnitrile Loss of nitrile group Side reaction during alkylation 0.10
Oxidized Darifenacin Benzofuran ring oxidation Oxidative degradation 0.10
Darifenacin Ether Dimerization via ether linkage Excess bromoethyl intermediate 0.15

Mitigation Strategies :

  • Chromatographic Purification : Reverse-phase HPLC with UV detection ensures <0.1% oxidized impurities .
  • Solvent Optimization : CPME reduces side reactions and enhances yield .

Clinical Efficacy and Tolerability

Pooled analyses of darifenacin hydrobromide demonstrate:

  • Efficacy : 7.5 mg and 15 mg doses reduce daily urgency episodes by 50–60% and incontinence by 55–65% .
  • Tolerability : Dry mouth (20–35%) and constipation (15–21%) are dose-dependent but less severe than with oxybutynin .
  • Comparative Studies : Darifenacin shows similar efficacy to solifenacin but superior tolerability to tolterodine in elderly populations .

Biological Activity

Chemical Structure and Properties
7-Bromo Darifenacin is a derivative of Darifenacin, characterized by the presence of a bromine atom at the seventh position of the molecule. Its chemical formula is C₂₈H₃₁BrN₂O₂, with a molecular weight of approximately 507.46 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions related to overactive bladder and other muscarinic receptor-mediated disorders.

7-Bromo Darifenacin primarily functions as a selective antagonist of the M3 muscarinic acetylcholine receptor (M3R). By inhibiting acetylcholine binding to this receptor, it plays a significant role in modulating smooth muscle contraction within the bladder. This action can lead to improved urine control and may also have implications in various other physiological processes.

Antibacterial Activity

Recent studies have indicated that 7-Bromo Darifenacin can be utilized in the synthesis of novel furan derivatives, which exhibit significant antibacterial activity against strains such as Staphylococcus aureus ATCC29213. This suggests that derivatives of 7-Bromo Darifenacin might possess broader pharmacological applications beyond their role as muscarinic antagonists.

Interaction with Muscarinic Receptors

Research indicates that 7-Bromo Darifenacin may have enhanced efficacy or altered side effect profiles compared to its parent compound, Darifenacin. It shows a strong binding affinity for M3R, which is crucial for its therapeutic effects. The compound's interaction studies have demonstrated that it can cause non-parallel rightward displacement of agonist curves, indicating its effectiveness in modulating receptor activity .

Case Studies and Research Findings

  • Colorectal Cancer Research : A study highlighted the potential repurposing of darifenacin in targeting M3R-expressing colorectal cancer cells. In vitro analyses indicated that darifenacin significantly decreased tumor cell survival and proliferation by counteracting acetylcholine-induced signaling pathways (p38, ERK1/2, and Akt) that promote tumor growth .
  • Xenograft Models : In vivo studies using xenograft models demonstrated that darifenacin reduced primary tumor volumes and metastasis rates, suggesting its potential utility in cancer therapy .
  • Pharmacokinetics : The pharmacokinetic profile of 7-Bromo Darifenacin has been explored in various studies, revealing its ability to stimulate ATPase activity in P-glycoprotein membranes and affect drug transport across cellular barriers .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
Darifenacin Hydrobromide Parent compound without bromine substitutionEstablished efficacy in treating overactive bladder
Dealkyl Darifenacin Lacks alkyl groups present in DarifenacinPotentially altered pharmacokinetics
Ketodarifenacin Contains keto group instead of alkylMay exhibit different receptor binding characteristics

The presence of the bromine atom in 7-Bromo Darifenacin distinguishes it from these analogs, potentially enhancing selectivity for M3 receptors or altering pharmacokinetic properties.

Q & A

Q. What synthetic pathways are commonly employed for the preparation of 7-Bromo Darifenacin, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of 7-Bromo Darifenacin involves condensation of 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with a brominated benzofuran derivative (e.g., 7-bromo-2,3-dihydro-5-benzofuranylethyl bromide) in the presence of a base. Key steps include:
  • Step 1 : Base-mediated nucleophilic substitution to form the pyrrolidine-ethylbenzofuran linkage .
  • Step 2 : Acidic hydrolysis and purification via recrystallization to isolate the hydrobromide salt .
    Optimization strategies:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysis : Use of phase-transfer catalysts to improve interfacial reactivity.
  • Purity Control : Employ HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates ≥97% purity .

Q. Which analytical techniques are critical for characterizing 7-Bromo Darifenacin’s structural and stereochemical integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:
Technique Parameters Application
NMR (¹H/¹³C) 500 MHz, CDCl₃/DMSO-d6Confirm stereochemistry (3S configuration) and aryl substitution patterns .
HPLC-MS C18 column, 0.1% formic acid in mobile phaseQuantify purity (>98%) and detect bromide counterion .
X-ray Diffraction Single-crystal analysisResolve absolute configuration and crystal packing .

Advanced Research Questions

Q. How can computational reaction path search methods resolve contradictions in reported pharmacological data for 7-Bromo Darifenacin derivatives?

  • Methodological Answer : Discrepancies in pharmacological activity (e.g., muscarinic receptor binding affinity) may arise from variations in stereochemical purity or solvent interactions. To address this:
  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model ligand-receptor interactions and identify energetically favorable conformers .
  • Data Integration : Apply machine learning to correlate experimental IC₅₀ values with computed binding energies, identifying outliers caused by impurities (e.g., diastereomer contamination) .
    Example workflow:

Generate conformational ensemble of 7-Bromo Darifenacin using molecular dynamics (MD).

Perform docking studies (AutoDock Vina) against M3 receptor models.

Validate with in vitro assays under controlled solvent conditions (e.g., DMSO <0.1%) .

Q. What reactor design principles are critical for scaling the synthesis of 7-Bromo Darifenacin while maintaining enantiomeric excess (ee)?

  • Methodological Answer : Scaling requires addressing mixing efficiency and thermal gradients that impact ee:
  • Continuous Flow Reactors : Enable precise control of residence time and temperature (e.g., 50°C ±1°C) to minimize racemization .
  • Membrane Separation : Integrate in-line nanofiltration (MWCO 300 Da) to remove unreacted brominated intermediates, reducing side reactions .
  • Process Analytical Technology (PAT) : Use real-time FTIR monitoring to adjust reagent stoichiometry dynamically .

Q. How can isotopic labeling (e.g., ²H/¹³C) elucidate the metabolic pathways of 7-Bromo Darifenacin in preclinical models?

  • Methodological Answer : Stable isotopes enable tracking without altering pharmacological properties:
  • Synthesis of Labeled Analog : Introduce ¹³C at the pyrrolidine carbonyl via Knoevenagel condensation with ¹³C-urea .
  • Mass Spectrometry Imaging (MSI) : Map tissue distribution in rodent models (e.g., liver vs. bladder) with 10 µm spatial resolution .
  • Metabolite Identification : Use LC-²H NMR to detect deuterated metabolites (e.g., hydroxylated benzofuran derivatives) .

Data Contradiction Analysis

Q. Conflicting reports exist regarding the stability of 7-Bromo Darifenacin under acidic conditions. How can these discrepancies be systematically addressed?

  • Methodological Answer : Stability variations may stem from differences in counterion (e.g., HBr vs. HCl) or excipients. A systematic approach includes:
  • Forced Degradation Studies : Expose the compound to 0.1N HCl/NaOH at 40°C for 24 hours, followed by UPLC-PDA analysis (220–400 nm) .
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate degradation rates under physiological pH (e.g., t₁/₂ at pH 4.5 vs. 7.4) .
  • Excipient Screening : Test common stabilizers (e.g., mannitol) via DOE (Design of Experiments) to identify pH-buffering agents .

Tables for Key Data

Q. Table 1: Synthetic Pathway Optimization

Step Reagent Yield (%) Purity (HPLC) Critical Parameter
1K₂CO₃, DMF, 60°C7895%Solvent polarity
2HBr (48%), H₂O/EtOH9298%Crystallization rate

Q. Table 2: Computational vs. Experimental Binding Affinity

Conformer ΔG (kcal/mol, DFT) IC₅₀ (nM, Experimental) Discrepancy Source
A-9.212.5 ± 1.2Solvent accessibility
B-8.725.3 ± 2.1Diastereomer contamination

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.